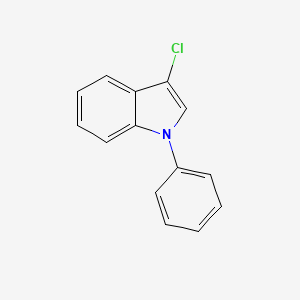

3-chloro-1-phenyl-1H-indole

Overview

Description

3-chloro-1-phenyl-1H-indole is a chemical compound with the CAS number 198632-32-5 . It is used in various applications, including as a component in the production of pharmaceuticals .

Synthesis Analysis

The synthesis of indole derivatives, including 3-chloro-1-phenyl-1H-indole, has been a subject of interest in recent years . One common method for synthesizing indoles is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a carbonyl compound .Molecular Structure Analysis

Indole is a significant heterocyclic system in natural products and drugs . It contains a benzenoid nucleus and has 10 π-electrons, which makes it aromatic in nature . The indole ring system is found in many important synthetic drug molecules and binds with high affinity to multiple receptors .Chemical Reactions Analysis

Indole derivatives possess various biological activities, which have led researchers to synthesize a variety of indole derivatives . Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Scientific Research Applications

Synthesis and Biological Evaluation

Research has shown that the indole nucleus is a significant component in many natural and synthetic molecules with notable biological activities. Specifically, molecules with an indole nucleus exhibit diverse biological properties such as anti-tumor and anti-inflammatory activities. These properties are linked to their interactions with DNA and proteins. An example of such a compound is 4-Chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide, synthesized by stirring N-(2-Amino-phenyl)-4-chloro-benzamide with (1H-Indol-3-yl)-acetic acid (Geetha et al., 2019).

Solubility and Chemical Properties

The solubility of indole derivatives like 2-Phenyl-1H-indole in various organic solvents has been studied, revealing that solubility increases with temperature. This research is crucial for understanding the chemical properties and applications of such compounds in organic synthesis (Liu et al., 2020).

Crystal Structure Analysis

Detailed crystal structure analyses of compounds with indole nuclei, such as 5-(5-chloro-2-hydroxybenzoyl)-2-(2-methyl-1H-indol-3-yl)nicotinonitrile, have been conducted to understand their molecular conformations and interactions. These studies are vital for the development of new materials and pharmaceuticals (Vimala et al., 2015).

Antioxidant Properties

Indole derivatives have been synthesized and evaluated for their antioxidant activities. Compounds like N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives have shown considerable antioxidant activity, which is crucial for the development of new therapeutic agents (Gopi & Dhanaraju, 2020).

Corrosion Inhibition

Studies on 3-amino alkylated indoles, including their derivatives, have demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic environments. This application is significant for industrial processes and material preservation (Verma et al., 2016).

Molecular Docking and Drug Design

Indole derivatives have been explored for their potential in drug design. For example, the synthesis and molecular docking analysis of compounds like N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamide show promise in the development of anti-inflammatory drugs (Al-Ostoot et al., 2020).

Safety and Hazards

The safety data sheet for a similar compound, ®-(+)-3-Chloro-1-phenyl-1-propanol, suggests that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray, and to use personal protective equipment when handling the compound .

Future Directions

properties

IUPAC Name |

3-chloro-1-phenylindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN/c15-13-10-16(11-6-2-1-3-7-11)14-9-5-4-8-12(13)14/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDWWZSUNLNUHQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C3=CC=CC=C32)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-1-phenyl-1H-indole | |

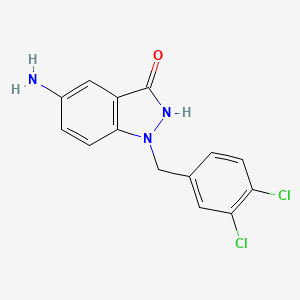

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(4-chlorophenyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3249801.png)

![(3-Aminobicyclo[1.1.1]pentan-1-yl)methanol hydrochloride](/img/structure/B3249823.png)